BF 350, SE
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Overview
Description
Bella Fluor 350, SE is an amine-reactive, blue-fluorescent dye that is optimally excited using a 350 nanometer laser line. This compound is relatively environmentally insensitive and insensitive to pH changes between pH 4 and pH 10. It is commonly used in various scientific applications due to its stability and reactivity with primary amines on peptides, proteins, modified nucleotides, biopolymers, and other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bella Fluor 350, SE involves the reaction of a fluorophore with a succinimidyl ester group. The reaction conditions typically include a solvent such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified using chromatography techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of Bella Fluor 350, SE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Bella Fluor 350, SE primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. This allows it to form stable covalent bonds with primary amines on various biomolecules.
Common Reagents and Conditions
The common reagents used in reactions with Bella Fluor 350, SE include primary amines, peptides, proteins, and other biomolecules containing amine groups. The reactions are typically carried out in aqueous buffers at neutral pH to maintain the stability of the biomolecules.
Major Products Formed
The major products formed from reactions with Bella Fluor 350, SE are fluorescently labeled biomolecules. These labeled molecules can be used in various analytical and diagnostic applications.
Scientific Research Applications
Bella Fluor 350, SE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and detecting primary amines in various chemical reactions.
Biology: Employed in cell labeling and imaging studies to track cellular processes and interactions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent sensors and assays for quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of Bella Fluor 350, SE involves the formation of a covalent bond between the succinimidyl ester group and the primary amine group on the target molecule. This reaction results in the stable attachment of the fluorescent dye to the biomolecule, allowing for its detection and analysis using fluorescence-based techniques. The molecular targets include peptides, proteins, and other biomolecules containing primary amine groups.
Comparison with Similar Compounds
Similar Compounds
Bella Fluor 488, SE: Another amine-reactive fluorescent dye with similar properties but different excitation and emission wavelengths.
Bella Fluor 555, SE: A red-fluorescent dye that reacts with primary amines and is used in similar applications.
Bella Fluor 647, SE: A far-red fluorescent dye with applications in multi-color imaging studies.
Uniqueness
Bella Fluor 350, SE is unique due to its optimal excitation at 350 nanometers, making it suitable for applications requiring blue fluorescence. Its stability across a wide pH range and environmental conditions also makes it a versatile tool in various scientific fields.
Properties
CAS No. |
200554-19-4 |
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Molecular Formula |
C16H14N2O9S |
Molecular Weight |
410.36 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.